molecular formula C16H14N4O2 B12172932 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B12172932
M. Wt: 294.31 g/mol
InChI Key: NQUYCOUEQONBSF-UHFFFAOYSA-N
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Description

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. The presence of these heterocyclic structures often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Phthalazinone Core: The initial step often involves the cyclization of an appropriate precursor to form the phthalazinone core. This can be achieved through the reaction of a hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction, using a pyridine derivative and an appropriate leaving group on the phthalazinone core.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compound with an acylating agent, such as acetic anhydride or acetyl chloride, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms in the heterocyclic rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazinone core or the acetamide linkage. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the phthalazinone core. Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols are commonly employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols, often under reflux or catalytic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen or other substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with a similar phthalazinone core, such as 4-oxo-3,4-dihydrophthalazin-1-yl derivatives.

    Pyridine Derivatives: Compounds with a similar pyridine ring, such as N-(pyridin-2-yl)acetamide derivatives.

Uniqueness

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide is unique due to the combination of its phthalazinone core and pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C16H14N4O2/c1-20-16(22)12-7-3-2-6-11(12)13(19-20)10-15(21)18-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,17,18,21)

InChI Key

NQUYCOUEQONBSF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

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